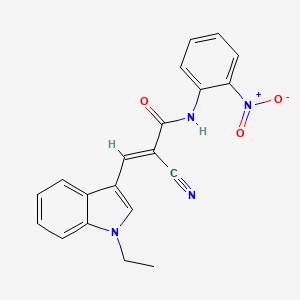![molecular formula C18H16BrN3O B4755009 2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4755009.png)
2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
Descripción general
Descripción
2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide is not well understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and their inhibition may be responsible for the anti-inflammatory properties of this compound. Additionally, this compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may be responsible for its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide in lab experiments include its high purity and high yield, as well as its potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide. These include further studies on its mechanism of action, as well as its potential applications in the treatment of neurological disorders. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as cardiovascular diseases and diabetes. Furthermore, the synthesis method of this compound could be optimized to improve its solubility and reduce its toxicity.
Aplicaciones Científicas De Investigación
2-bromo-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-bromo-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-6-2-3-7-14(13)11-22-12-15(10-20-22)21-18(23)16-8-4-5-9-17(16)19/h2-10,12H,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVIHWSWICHCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chloro-4-{[(2-hydroxypropyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4754930.png)
![3-allyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4754931.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4754936.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B4754949.png)
![N-isopropyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4754950.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B4754973.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4754981.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4754983.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B4754990.png)
![1-{5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4754992.png)
![1-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4755007.png)

![3-benzyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755024.png)
![4-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4755029.png)